Methyl azido(2-phenylhydrazinylidene)acetate
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Overview
Description
Methyl azido(2-phenylhydrazinylidene)acetate is a chemical compound that belongs to the class of azides and hydrazones It is characterized by the presence of an azido group (-N₃) and a phenylhydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl azido(2-phenylhydrazinylidene)acetate typically involves the reaction of methyl 2-bromoacetate with phenylhydrazine to form methyl 2-phenylhydrazinylideneacetate. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of the target compound. The reaction conditions generally include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions
Methyl azido(2-phenylhydrazinylidene)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalyzed alkyne-azide cycloaddition (CuAAC) using copper(I) salts.
Major Products Formed
Nucleophilic Substitution: Formation of substituted azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Methyl azido(2-phenylhydrazinylidene)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds, including triazoles and pyrazoles.
Biology: Employed in the study of biological processes involving azides and their derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl azido(2-phenylhydrazinylidene)acetate involves its reactivity as an azide and hydrazone. The azido group can act as a nucleophile in substitution reactions, while the hydrazone moiety can participate in condensation reactions with carbonyl compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazinylidene derivatives: Compounds with similar hydrazone moieties but different substituents.
Azido compounds: Compounds containing the azido group, such as azidomethyl esters and azido ketones.
Uniqueness
This dual functionality allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
CAS No. |
93831-03-9 |
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Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
methyl 2-azido-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C9H9N5O2/c1-16-9(15)8(13-14-10)12-11-7-5-3-2-4-6-7/h2-6,11H,1H3 |
InChI Key |
ABNOQNKWQCTRGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NNC1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
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